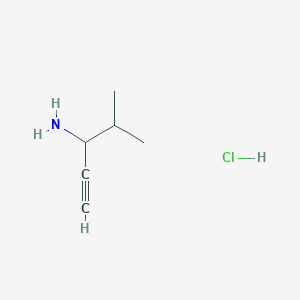

4-Methylpent-1-yn-3-amine hydrochloride

Description

4-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₁N·HCl) is a secondary amine hydrochloride characterized by a terminal alkyne group and a methyl substituent on the carbon adjacent to the amine. Its molecular structure (SMILES: CC(C)C(C#C)N) features a branched carbon chain with a triple bond at the first position and a methyl group at the fourth carbon (). The compound’s InChIKey (IGJJBZHFJDQVAV-UHFFFAOYSA-N) and collision cross-section (CCS) values (e.g., 121.5 Ų for [M+H]+) suggest a compact, rigid structure with moderate polarity .

Properties

IUPAC Name |

4-methylpent-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKGROALSOIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207432-79-8 | |

| Record name | 4-methylpent-1-yn-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methylpent-1-yn-3-amine hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triple bond and an amine functional group, which contribute to its reactivity and interaction with biological systems. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , modulating metabolic pathways. The precise targets remain under investigation, but the compound's structural features suggest potential interactions with proteins involved in metabolic regulation.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic processes, potentially affecting pathways such as glycolysis or lipid metabolism.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways associated with cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

-

In Vitro Studies :

- A study evaluated the compound's effect on bacterial growth, demonstrating inhibition at concentrations ranging from 50 to 200 µg/mL against Staphylococcus aureus .

- Another investigation assessed its anti-inflammatory effects using human cell lines, reporting a significant reduction in pro-inflammatory cytokines at concentrations of 10 µM .

- In Vivo Studies :

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Inhibition of growth |

| Anti-inflammatory | Human cell lines | 10 µM | Reduction in cytokine production |

| In Vivo Inflammation | Rodent model | N/A | Decreased edema |

Comparative Analysis

When compared with similar compounds, such as 3-Methylpent-4-en-1-amine hydrochloride, this compound demonstrates distinct reactivity patterns and biological activity profiles. Its unique structure may confer specific advantages in targeting certain biological pathways.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through various reactions such as nucleophilic additions and cycloadditions.

- Chiral Ligand : It serves as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

2. Biological Activity

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structural features exhibit antioxidant properties, potentially mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders.

- Neuroprotective Effects : Research suggests that it may have neuroprotective effects, with similar amine compounds showing protective capabilities against neuronal cell apoptosis induced by oxidative stress.

3. Pharmaceutical Development

- Pharmaceutical Intermediate : The compound is explored as a potential intermediate in drug development, particularly for conditions requiring modulation of metabolic pathways.

- Anti-inflammatory Properties : In preclinical studies, it has demonstrated potential in reducing inflammation, indicating its applicability in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-methylpent-1-yn-3-amine hydrochloride and its closest analogues (derived from and ):

Key Observations:

Chain Length and Branching: The linear analogue (Pent-4-yn-1-amine) lacks the methyl branch, resulting in a lower molecular weight (123.59 vs. The methyl group at C3 in 3-Methylpent-1-yn-3-amine introduces steric hindrance near the amine, which may reduce reactivity compared to the C4-methyl isomer .

Alkyne Position :

- Terminal alkynes (e.g., C1 in 4-methylpent-1-yn-3-amine) are more reactive in click chemistry and metal-catalyzed reactions than internal alkynes (e.g., C4 in Pent-4-yn-1-amine) .

Collision Cross-Section (CCS) :

Functional Group Variations in Related Hydrochlorides

Piperidine Derivatives ():

- Ethyl 4-ANPP hydrochloride (C₂₁H₂₈N₂·2HCl, MW 381.4) is a piperidine-based opioid precursor with a phenyl-phenethyl substituent. Unlike 4-methylpent-1-yn-3-amine, it lacks an alkyne but shares the hydrochloride salt form, enhancing stability for forensic analysis .

Aromatic Amine Hydrochlorides ():

- Magenta II hydrochloride (C₂₀H₁₉N₃·HCl) and 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride (C₁₆H₂₀ClNO) incorporate aromatic rings, enabling π-π stacking interactions absent in 4-methylpent-1-yn-3-amine. These structural differences make them more suitable for dye chemistry or receptor-targeted drug design .

Research and Stability Considerations

- Analytical Applications : The CCS data for 4-methylpent-1-yn-3-amine () could aid in its identification via ion mobility spectrometry, distinguishing it from linear analogues like Pent-4-yn-1-amine .

Preparation Methods

Synthetic Routes and Catalytic Systems

Amination of Alkynyl Alcohol Precursors

One common approach is the conversion of 3-methyl-1-pentyn-3-ol derivatives into the corresponding amine hydrochloride. This involves:

Halogenation Step: Conversion of 3-methyl-1-pentyn-3-ol to 3-methyl-3-chloro-1-pentyne using hydrochloric acid in the presence of catalysts such as cuprous chloride or silver nitrate.

Amination Step: Subsequent nucleophilic substitution of the chloro group by ammonia or ammonium salts to yield the amine.

Data Table 1: Halogenation Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Product Purity (%) | Yield (%) |

|---|---|---|---|---|

| Cuprous chloride | -5 to 5 | 2 | 97 | 95.3 |

| Cuprous sulfate | -5 to 5 | 2 | 97 | 92.6 |

| Silver nitrate | -5 to 5 | 2 | 97 | 91.2 |

This step is highly efficient, with yields above 90% and product purity confirmed by gas chromatography.

Direct Amination via Catalytic Methods

Another innovative preparation method involves direct amination of 4-picoline-3-boric acid derivatives under mild conditions using inorganic ammonia sources and metal oxide catalysts. This method is notable for its shorter reaction steps, milder conditions, and higher yields, making it suitable for industrial scale-up.

Representative Reaction Conditions and Outcomes

| Entry | Raw Material | Ammonia Source | Catalyst | Solvent(s) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Picoline-3-boric acid | Ammonium sulfate | Cupric oxide | Acetonitrile + Water | 4 | 85 |

| 2 | 4-Picoline-3-boric acid | Ammonium chloride | Zinc oxide | Ethanol + Water | 6 | 84 |

| 3 | 4-Picoline-3-boric acid | Volatile ammonium salt | Red copper oxide | Water | 4 | 86 |

| 4 | 4-Picoline-3-boric acid | Ammonium acetate | Cobalt oxide | Methanol + Water | 4 | 88 |

This catalytic amination method achieves yields up to 88% at room temperature with simple work-up procedures, indicating excellent industrial applicability.

Process Analysis and Optimization

Reaction Conditions

Temperature: Most reactions proceed efficiently at room temperature or slightly below (−5 to 5 °C for halogenation; room temperature for catalytic amination).

Catalysts: Transition metal oxides such as cupric oxide, zinc oxide, cobalt oxide, and copper(I) chloride are effective catalysts, influencing reaction rate and yield.

Solvents: Mixtures of water with organic solvents like acetonitrile, ethanol, or methanol facilitate solubility and reaction kinetics.

Environmental and Industrial Considerations

The direct amination method avoids hazardous nitration steps and reduces acid waste generation, offering a greener alternative.

The halogenation step requires careful temperature control and catalyst choice to optimize yield and minimize by-products.

Summary of Key Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation of 3-methyl-1-pentyn-3-ol followed by amination | Uses industrial HCl and catalysts like cuprous chloride | High purity and yield; well-established | Requires low temperature control; multi-step |

| Direct catalytic amination of 4-picoline-3-boric acid derivatives | Uses inorganic ammonia and metal oxide catalysts | Mild conditions; high yield; environmentally friendly | Requires preparation of boric acid derivative |

Research Findings and Data Tables

Table 2: Comparative Yields and Conditions of 4-Methylpent-1-yn-3-amine Hydrochloride Preparation

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation + Amination | Cuprous chloride | -5 to 5 | 2 | 95.3 | 97 | High yield, requires cooling |

| Halogenation + Amination | Silver nitrate | -5 to 5 | 2 | 91.2 | 97 | Slightly lower yield |

| Catalytic amination (CuO) | Cupric oxide | 25 | 4 | 85 | Not specified | Mild conditions, scalable |

| Catalytic amination (CoO) | Cobalt oxide | 25 | 4 | 88 | Not specified | Highest yield among catalytic methods |

Q & A

Q. How can discrepancies in bioactivity assays (e.g., receptor binding) be addressed when using this compound?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. Use isotopically labeled analogs (H or C) to track compound integrity during incubation. Validate target engagement via orthogonal methods (e.g., SPR or fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.